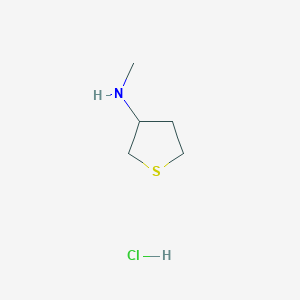

N-methylthiolan-3-amine hydrochloride

Beschreibung

N-Methylthiolan-3-amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methylamine group at the 3-position. This compound is structurally related to pharmacologically active amines, such as tricyclic antidepressants (e.g., amitriptyline hydrochloride) and selective serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine intermediates) . Its synthesis typically involves alkylation or substitution reactions on the thiolane backbone, followed by hydrochlorination to enhance stability and solubility.

Eigenschaften

IUPAC Name |

N-methylthiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDVAKZVUYMJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Amitriptyline Hydrochloride

Amitriptyline hydrochloride, a tricyclic antidepressant, shares the tertiary amine hydrochloride moiety with N-methylthiolan-3-amine hydrochloride. Key differences include:

- Structure : Amitriptyline features a dibenzocycloheptene ring system, whereas N-methylthiolan-3-amine has a thiolane ring.

- Analytical Performance: RP-HPLC methods validated for amitriptyline hydrochloride demonstrate accuracy ranges of 98.2–101.5% and stability in solution for up to 48 hours under ambient conditions .

N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine

This duloxetine intermediate shares functional groups (tertiary amine, aromatic systems) with N-methylthiolan-3-amine hydrochloride. Notable contrasts include:

- Synthesis : The duloxetine intermediate is synthesized via nucleophilic substitution using sodium hydride and 1-fluoronaphthalene, yielding a planar thiophene-naphthalene system . N-methylthiolan-3-amine hydrochloride’s synthesis likely involves simpler alkylation due to its smaller thiolane ring.

- Crystallinity : The duloxetine intermediate forms stable crystals via dipole-dipole interactions, whereas N-methylthiolan-3-amine hydrochloride’s packing may rely more on ionic interactions due to its hydrochloride salt form .

Dosulepin Hydrochloride

Dosulepin hydrochloride, another tricyclic antidepressant, differs in its bicyclic ring system but shares the hydrochloride salt and tertiary amine group.

Key Analytical and Stability Data for Comparable Compounds

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.